p-Benzenediarsonic acid

Description

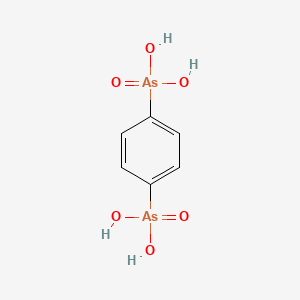

p-Benzenediarsonic acid (C₆H₄(AsO₃H₂)₂) is an aromatic arsonic acid featuring two arsenic acid groups (-AsO₃H₂) symmetrically substituted at the para positions of a benzene ring. Its synthesis typically involves electrolytic diazotization of aromatic amines in the presence of sodium arsenite and copper catalysts, a method innovated for aromatic arsonic acids . This compound exhibits strong chelating properties due to its dual arsenic acid groups, making it relevant in metallurgy, medicine, and organic synthesis. Its structure and reactivity are distinct from mono-substituted arsonic acids, such as benzenearsonic acid, due to the increased electron-withdrawing effects and acidity imparted by the second arsenic group.

Properties

CAS No. |

1758-50-5 |

|---|---|

Molecular Formula |

C6H8As2O6 |

Molecular Weight |

325.97 g/mol |

IUPAC Name |

(4-arsonophenyl)arsonic acid |

InChI |

InChI=1S/C6H8As2O6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14) |

InChI Key |

SLXLSSFWERNCQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[As](=O)(O)O)[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Benzenediarsonic acid typically involves the reaction of benzene with arsenic trioxide in the presence of a catalyst. One common method is the diazotization of p-aminobenzenearsonic acid followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

p-Benzenediarsonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic acid derivatives.

Reduction: Reduction reactions can convert this compound into less oxidized arsenic compounds.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.

Major Products Formed

Scientific Research Applications

p-Benzenediarsonic acid has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.

Biology: The compound’s biological activity is studied for potential use in antimicrobial and anticancer therapies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

this compound is used in the production of specialty chemicals and materials with unique properties.Mechanism of Action

The mechanism of action of p-Benzenediarsonic acid involves its interaction with biological molecules, leading to the inhibition of specific enzymes and disruption of cellular processes. The compound’s molecular targets include proteins and nucleic acids, and its pathways involve oxidative stress and apoptosis induction.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between p-Benzenediarsonic acid and structurally related compounds:

Key Observations :

- Acidity : The dual -AsO₃H₂ groups in this compound lower its pKa values compared to benzenearsonic acid, enhancing its proton-donating capacity . The nitro group in p-nitrophenylarsonic acid further reduces pKa due to electron withdrawal .

- Solubility : While both this compound and benzenearsonic acid are highly water-soluble, the nitro group in p-nitrophenylarsonic acid reduces solubility slightly .

- Synthesis : this compound and p-nitrophenylarsonic acid share synthesis routes involving diazonium salt reactions with sodium arsenite, but the latter requires p-nitroaniline as a precursor .

Research Findings

- Synthesis Efficiency : Electrolytic diazotization () improves yield and purity for this compound compared to traditional methods used for benzenearsonic acid .

- Toxicity Profile : While benzenearsonic acid is regulated in herbicides, this compound’s higher arsenic content necessitates stricter handling protocols, similar to arsenic-based pharmaceuticals like benzathine benzylpenicillin (CAS 1538-09-6 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.